Product packaging for 1,4-Piperazinedicarbothioic acid(Cat. No.:CAS No. 749815-45-0)

1,4-Piperazinedicarbothioic acid

Cat. No.: B12521223
CAS No.: 749815-45-0
M. Wt: 206.3 g/mol
InChI Key: DAYTXJHPNKUCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Piperazinedicarbothioic acid is a versatile sulfur-containing heterocyclic compound that serves as a critical synthetic intermediate and metal-chelating agent in chemical and pharmaceutical research. Its primary research value lies in its role as a precursor for the synthesis of dithiocarbamate derivatives and complex molecular scaffolds. The compound's mechanism of action is rooted in its ability to act as a potent chelator of transition metal ions (https://pubchem.ncbi.nlm.nih.gov/compound/128399), forming stable complexes that are of significant interest in the field of coordination chemistry. This chelating property is exploited in the development of metal-organic frameworks (MOFs) and for applications in catalysis. Furthermore, dithiocarbamate derivatives synthesized from this core structure are extensively investigated for their diverse biological activities, including their potential as histone deacetylase (HDAC) inhibitors (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3917134/), which is a major therapeutic target in oncology research. Its utility extends to materials science, where it is used in the preparation of functionalized polymers and as a ligand for nanoparticle synthesis. This product is intended for research and laboratory use only by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2S2 B12521223 1,4-Piperazinedicarbothioic acid CAS No. 749815-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

749815-45-0

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

piperazine-1,4-dicarbothioic S-acid

InChI

InChI=1S/C6H10N2O2S2/c9-5(11)7-1-2-8(4-3-7)6(10)12/h1-4H2,(H,9,11)(H,10,12)

InChI Key

DAYTXJHPNKUCNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)S)C(=O)S

Origin of Product

United States

Synthetic Methodologies for 1,4 Piperazinedicarbothioic Acid and Analogous Piperazine Based Dicarbothioates

Established Synthetic Pathways to the Piperazine (B1678402) Ring System

The formation of the piperazine ring is a fundamental step in the synthesis of its derivatives. Various strategies have been developed to construct this six-membered heterocycle, including cyclization methods and stereoselective approaches to control the spatial arrangement of substituents.

Cyclization Strategies for N,N'-Disubstituted Piperazines

The construction of the N,N'-disubstituted piperazine skeleton can be achieved through several cyclization strategies. A common approach involves the reaction of diamines with suitable dielectrophiles. For instance, a practical, one-step method for synthesizing N-heteroalkyl-N′-tosylpiperazines has been developed, highlighting the operational simplicity and availability of reactants. nih.gov Another strategy involves the palladium-catalyzed cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which allows for the synthesis of highly substituted piperazine compounds with good regio- and stereochemical control. nih.gov

The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring system is another effective method for the direct preparation of valuable piperazine scaffolds. enamine.net This approach has been utilized in multicomponent reactions, for example, reacting amines, carbon disulfide, and quaternized DABCO derivatives in one pot to generate dithiocarbamate-containing piperazines. enamine.net Furthermore, a one-pot protocol for converting primary amines into piperazines has been developed through cyclization with tosylbis(2-(tosyloxy)ethyl)amine. organic-chemistry.org

Reductive amination of piperazine or its derivatives is also a widely used method for introducing substituents at the nitrogen atoms. rsc.org This can be achieved by reacting piperazine with aldehydes or ketones in the presence of a reducing agent.

Starting MaterialsReagents/ConditionsProduct Type
Diamines and DielectrophilesVarious coupling agentsN,N'-Disubstituted Piperazines
Propargyl carbonates and DiaminesPalladium catalystHighly Substituted Piperazines
Amines, CS₂, and DABCO saltsOne-pot reactionDithiocarbamate-containing Piperazines
Primary aminesTosylbis(2-(tosyloxy)ethyl)amineC-unsubstituted Piperazines
Piperazine and Aldehydes/KetonesReductive aminationN,N'-Disubstituted Piperazines

Stereoselective Approaches to Piperazine Ring Formation

Controlling the stereochemistry of the piperazine ring is crucial, as the spatial arrangement of substituents significantly influences the biological activity of the final compound. thieme-connect.dersc.org Many stereoselective syntheses rely on the configuration of the starting materials, often employing the "chiral pool" strategy with readily available natural amino acids. thieme-connect.dersc.org

One efficient route involves the synthesis of orthogonally protected 2-oxopiperazines from corresponding diamine intermediates. The subsequent diastereoselective elaboration of these heterocycles can be achieved through metalation and reaction with electrophiles. thieme-connect.dersc.org Another strategy utilizes N-nosylaziridine-2-methanol loaded onto a solid support, followed by a microwave-assisted ring-opening with a chiral amino alcohol and an intramolecular Fukuyama–Mitsunobu reaction to yield the piperazine scaffold. rsc.org

A one-pot, three-component reaction has been reported for the stereospecific synthesis of highly substituted piperazines from N-activated aziridines, anilines, and propargyl carbonates. This method proceeds via an Sₙ2-type ring-opening of the aziridine (B145994) followed by a palladium-catalyzed annulation, resulting in excellent stereoselectivity. nih.govwikipedia.org Furthermore, the catalytic reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines, provides a stereoselective route to piperazines. organic-chemistry.org

Thiofunctionalization Techniques for Dicarbothioic Acid Moiety Formation

Once the piperazine ring is formed, the next critical step is the introduction of the dicarbothioic acid groups at the nitrogen atoms. This can be achieved through direct thioacylation or by converting carboxylic acid precursors.

Conversion of Carboxylic Acid Precursors to Thioic Acid Functionality

A direct method for synthesizing 1,4-piperazinedicarbothioic acid involves the thionation of the corresponding piperazine-1,4-dicarboxylic acid. This transformation is typically accomplished using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The reaction is generally carried out in a non-polar solvent like toluene (B28343) or xylene under reflux conditions. Lawesson's reagent is often preferred over P₄S₁₀ as it can lead to higher yields and requires milder conditions. enamine.netorganic-chemistry.org The mechanism involves the conversion of the carbonyl oxygen atoms to thiocarbonyl groups through an intermediate thiaoxaphosphetane. organic-chemistry.orgnih.gov

Carboxylic Acid PrecursorThionating AgentKey Conditions
Piperazine-1,4-dicarboxylic acidLawesson's ReagentAnhydrous toluene/xylene, reflux
Piperazine-1,4-dicarboxylic acidPhosphorus Pentasulfide (P₄S₁₀)Anhydrous toluene/xylene, reflux

Direct Thioacylation Methods at Piperazine Nitrogens

The most direct route to this compound and its dicarbothioate derivatives is the reaction of piperazine with carbon disulfide (CS₂). Early synthetic methods involved reacting piperazine with CS₂ in an alkaline medium, which yields the dipotassium (B57713) salt of piperazine-1,4-dicarbodithioic acid as an intermediate. The reaction of amines with carbon disulfide is a general and widely used method for the synthesis of dithiocarbamates. organic-chemistry.org

The mechanism of this reaction is believed to proceed through a zwitterionic intermediate, similar to the reaction between carbon dioxide and secondary amines. nih.govsigmaaldrich.com The amine attacks the carbon of CS₂, forming the zwitterion, which is then deprotonated by a base to form the dithiocarbamate (B8719985) salt. In the case of piperazine, this reaction occurs at both nitrogen atoms to yield the 1,4-dicarbodithioate.

This direct thioacylation can also be part of a one-pot, three-component synthesis to produce dithiocarbamate esters. For example, the reaction of an amine, carbon disulfide, and an electrophile (like an alkyl halide) provides a straightforward route to S-alkyl dithiocarbamates. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. rsc.org For the synthesis of piperazine-based dicarbothioates, several green chemistry principles have been applied to reduce the environmental impact.

The use of green solvents is a key aspect of this approach. Deep eutectic solvents (DES), which are mixtures of a salt and a hydrogen-bond donor, and polyethylene (B3416737) glycol (PEG) have been successfully used as reaction media for the synthesis of dithiocarbamates from amines, carbon disulfide, and electrophiles. rsc.orgrsc.org These solvents are often biodegradable, less toxic, and can be recycled. rsc.orgrsc.org

Solvent-free and catalyst-free conditions have also been developed for the synthesis of dithiocarbamates. A one-pot reaction of amines, carbon disulfide, and epoxides or alkyl halides can proceed at room temperature without the need for a solvent or catalyst, representing a highly atom-economical process. thieme-connect.deorganic-chemistry.org Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields in shorter reaction times with reduced energy consumption. rsc.org Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are also considered green as they reduce the number of synthetic steps, solvent usage, and waste generation. rsc.orgnih.gov

Green Chemistry PrincipleApplication in Dicarbothioate Synthesis
Green Solvents Use of Deep Eutectic Solvents (DES) and Polyethylene Glycol (PEG) as recyclable and less toxic reaction media. rsc.orgrsc.org
Solvent-Free Conditions One-pot synthesis of dithiocarbamates from amines, CS₂, and electrophiles at room temperature without a solvent. thieme-connect.deorganic-chemistry.org
Catalyst-Free Reactions Direct reaction of amines with CS₂ and electrophiles without the need for a catalyst. organic-chemistry.org
Microwave-Assisted Synthesis Acceleration of reaction rates and improvement of yields in the synthesis of piperazine derivatives. rsc.org
Multicomponent Reactions One-pot synthesis of complex dithiocarbamate derivatives, reducing steps and waste. rsc.orgnih.gov

Catalyst Development for Enhanced Reaction Efficiency

While the fundamental reaction between a secondary amine like piperazine and carbon disulfide can proceed without a catalyst, research has shown that certain catalysts can enhance reaction rates and yields, particularly in more complex, multi-component syntheses that form dithiocarbamate esters.

The synthesis of dithiocarbamates is often performed as a one-pot reaction involving an amine, carbon disulfide, and an electrophile (like an alkyl or aryl halide). In these cases, catalysts are sometimes employed to facilitate the final S-alkylation or S-arylation step. For instance, copper-catalyzed systems have been developed for the C-S bond formation. One efficient method involves a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide to produce a variety of functionalized dithiocarbamates in very good yields under mild conditions. organic-chemistry.org Another approach uses a CuCl₂ catalyst (1 mol%) with zinc powder as a reductant for the C-S cross-coupling of aryl iodides with tetraalkylthiuram disulfides. organic-chemistry.org

Table 1: Comparison of Catalytic vs. Catalyst-Free Synthesis of Dithiocarbamates

MethodCatalyst/PromoterSubstratesKey AdvantagesTypical ConditionsReference
Catalyst-FreeNone (Base like KOH/NaOH is used)Piperazine, Carbon DisulfideSimple, high atom economy, avoids metal contamination, cost-effective.Aqueous or alcoholic solvent, 0°C to room temp. nih.gov
Copper-CatalyzedCuCl₂, CuIAmine, CS₂, Aryl Iodide/Boronic AcidEnables C(sp²)-S bond formation for synthesizing S-aryl dithiocarbamates.Organic solvent, often requires ligands and elevated temperatures. organic-chemistry.org
Ultrasound-AssistedNonePiperazine derivatives, CS₂, N-phenylacetamidesDrastically reduced reaction times (minutes vs. hours), high yields, energy efficient.Methanol (B129727), 70°C, 30 min. nih.gov
Green SolventsNoneAmine, CS₂, ElectrophileEnvironmentally benign, recyclable solvent system (e.g., PEG/water).Room temperature to 60°C. rsc.org

Solvent-Free and Environmentally Conscious Methodologies

Significant efforts have been directed towards developing "green" and environmentally friendly methods for synthesizing dithiocarbamates, including piperazine-based analogs. These methods aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and improve energy efficiency.

A prominent green approach is the use of solvent-free reaction conditions. It has been demonstrated that the one-pot reaction of amines, carbon disulfide, and various electrophiles can proceed efficiently at room temperature without any solvent. organic-chemistry.org This method is noted for its simplicity, mild conditions, and for being a highly atom-economic process that avoids the use of hazardous solvents and toxic catalysts, often resulting in nearly quantitative yields. organic-chemistry.orgnih.gov

Another environmentally conscious strategy involves replacing traditional organic solvents with greener alternatives. Water is an ideal green solvent, and one-pot syntheses of dithiocarbamates have been successfully carried out in aqueous media. organic-chemistry.org The use of deep eutectic solvents (DES) and polyethylene glycol (PEG) has also been reported as an effective and recyclable medium for the one-pot, three-component synthesis of dithiocarbamate derivatives. rsc.org

Ultrasound irradiation has emerged as a powerful tool for the green synthesis of these compounds. For piperazine-1-carbodithioates, using ultrasonic conditions can dramatically shorten reaction times from 12-18 hours at room temperature to just 30 minutes at 70°C, while significantly increasing yields from 55-65% to 80-90%. nih.gov This technique enhances the reaction rate through acoustic cavitation, providing a safer, less time-consuming, and more energy-efficient alternative to conventional heating. acs.orgresearchgate.net

Table 2: Environmentally Conscious Synthetic Approaches

MethodologyReaction ConditionsYieldKey FeaturesReference
Solvent-Free SynthesisAmine, CS₂, Michael acceptor, room temperatureGood to ExcellentNo organic solvent, catalyst-free, mild conditions, minimal work-up. organic-chemistry.org
Ultrasound-Assisted SynthesisPiperazine derivative, CS₂, AcONa, MeOH, 70°C, 30 min80-90%Rapid reaction, high yields, energy efficient. nih.gov
Aqueous Media SynthesisAmine, CS₂, α,β-unsaturated compound, water, room temp.HighAvoids organic solvents, mild and green procedure. organic-chemistry.org
Green Solvent (PEG/Water)Amine, CS₂, electrophile, PEG:H₂O, 60°C, 35-45 min85-96%Recyclable solvent system, catalyst-free, short reaction times. rsc.org

Scale-Up Considerations and Process Intensification in Synthesis

The industrial production of dithiocarbamates, a class that includes commercially significant fungicides like mancozeb (B1675947) and ziram (B1684391), highlights the importance of scalable synthetic processes. nih.govresearchgate.net The global market for these compounds is substantial, projected to reach $1.1 billion by 2032, necessitating efficient and cost-effective large-scale synthesis. alliedmarketresearch.com For this compound and its derivatives, transitioning from laboratory-scale synthesis to industrial production involves several key considerations.

Process Intensification (PI) is a crucial strategy for making chemical processes safer, more sustainable, and more efficient. Instead of simply making reactors larger (scaling-up), PI focuses on developing novel equipment and techniques (scaling-out). For the synthesis of dithiocarbamates, which is often a rapid and exothermic reaction, PI can offer significant advantages. cetjournal.it

One key PI technique is the use of continuous flow reactors , such as micro- or millireactors. These systems offer superior heat and mass transfer compared to traditional batch reactors. This allows for better temperature control, which is critical for managing the exothermicity of the piperazine-carbon disulfide reaction, thereby enhancing safety and preventing the formation of byproducts. A transition-metal-free synthesis of a piperazine-containing drug was successfully optimized for flow chemistry, demonstrating the viability of this approach for related compounds. nih.gov

Ultrasound-assisted synthesis is another form of process intensification. As noted previously, ultrasound can dramatically reduce reaction times and increase yields. nih.gov This is due to the phenomenon of acoustic cavitation, which creates localized hot spots with extreme temperatures and pressures, accelerating the chemical reaction. nih.gov This technology is readily scalable and can be implemented in both batch and continuous flow systems, making it an attractive option for industrial production.

The development of robust, one-pot, solvent-free procedures is also a major step towards feasible industrial-scale synthesis. organic-chemistry.orgnih.gov Eliminating solvents reduces costs associated with purchasing, handling, and disposal, and simplifies the process by removing the need for solvent recovery systems. Methods that are described as "scalable" and suitable for producing high quantities for the pharmaceutical or agrochemical industries typically feature these characteristics: they use inexpensive starting materials, have simple workup procedures, and produce high yields with minimal waste. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 1,4 Piperazinedicarbothioic Acid

Nucleophilic Acyl Substitution Reactions Involving Dicarbothioic Acid Moieties

The dicarbothioic acid groups in 1,4-piperazinedicarbothioic acid are analogous to carboxylic acids and their derivatives, making them susceptible to nucleophilic acyl substitution reactions. This reactivity allows for the formation of various derivatives, such as thioesters and thioamides. The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbon of the thiocarbonyl group, followed by the elimination of a leaving group. pressbooks.pubmasterorganicchemistry.com

Formation of Thioesters and Thioamides

The dicarbothioic acid functionalities of this compound can react with appropriate nucleophiles to yield thioesters and thioamides. The formation of these derivatives typically involves the activation of the dicarbothioic acid group to create a better leaving group, facilitating the nucleophilic attack.

Thioesters can be synthesized through the reaction of this compound with alcohols or thiols. While specific literature on this transformation for this compound is not abundant, the general principles of thioester synthesis from carboxylic acids and their thio-analogs are well-established. organic-chemistry.org For instance, the reaction with acetylenic ketones and methyl propiolate leads to the formation of N,N'-bis(acylvinyldithiocarbo)- and N,N'-bis(methoxy-carbonylvinyldithiocarbo)piperazines, which are thioester-like derivatives.

Thioamides can be formed by reacting this compound with primary or secondary amines. A variety of methods have been developed for the synthesis of thioamides from carboxylic acids and their derivatives, often employing sulfuration agents. mdpi.com For example, piperazine-1,4-dicarbothioic acid bis-allylamide is a commercially available thioamide derivative. sigmaaldrich.com

Reactant ClassProduct ClassGeneral Reaction Conditions
Alcohols/ThiolsThioestersActivation of the dicarbothioic acid (e.g., with a coupling agent) followed by reaction with the alcohol or thiol.
AminesThioamidesReaction with primary or secondary amines, potentially with a coupling agent or under conditions that favor amide bond formation.
Acetylenic KetonesN,N'-bis(acylvinyldithiocarbo)piperazinesSubstitution reaction.
Methyl PropiolateN,N'-bis(methoxy-carbonylvinyldithiocarbo)piperazinesSubstitution reaction.

Comparative Reactivity with Dicarboxylic Acids and Dithioic Acids

In general, dicarboxylic acids exhibit chemical reactivity similar to their monocarboxylic acid counterparts, readily forming esters, amides, and other derivatives. wikipedia.org The acidity of dicarboxylic acids is typically higher than that of corresponding monocarboxylic acids due to the electron-withdrawing inductive effect of the second carboxyl group. quora.comlibretexts.org

The replacement of the carbonyl oxygen with sulfur to form a dicarbothioic acid influences the reactivity. The thiocarbonyl group (C=S) is generally considered to be more reactive towards nucleophiles than the carbonyl group (C=O). This increased reactivity can be attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, which makes the thiocarbonyl carbon more electrophilic.

Therefore, this compound is expected to be more reactive in nucleophilic acyl substitution reactions compared to its oxygen analog, piperazine-1,4-dicarboxylic acid. The synthesis of this compound itself can be achieved by the thiolation of piperazine-1,4-dicarboxylic acid using reagents like phosphorus pentasulfide (P₄S₁₀).

Electrophilic and Nucleophilic Reactions at Piperazine (B1678402) Nitrogen Centers

The nitrogen atoms of the piperazine ring in this compound are part of a dithiocarbamate-like linkage. This significantly influences their nucleophilicity compared to the free secondary amines in piperazine. The electron-withdrawing nature of the carbodithioic acid groups reduces the electron density on the nitrogen atoms, thereby decreasing their basicity and nucleophilicity.

Alkylation and Acylation of Ring Nitrogens

Alkylation and acylation are common reactions for piperazine and its derivatives, typically proceeding via nucleophilic attack of the nitrogen atom on an electrophilic carbon. mdpi.comambeed.com However, in the case of this compound, the reduced nucleophilicity of the nitrogen atoms makes these reactions more challenging.

While direct N-alkylation or N-acylation of this compound is not extensively reported, such transformations would likely require forcing conditions or highly reactive electrophiles. The synthesis of N-substituted piperazine derivatives often involves the use of a protected piperazine to control the site and extent of substitution, followed by the introduction of the desired functional groups. mdpi.com

Derivatization for Enhanced Functionality

Despite the reduced reactivity of the piperazine nitrogens, derivatization of this compound is a key strategy for modifying its properties and introducing new functionalities. Derivatization can occur at the dicarbothioic acid groups, as discussed in section 3.1.1, or potentially at the piperazine ring under specific conditions.

For analytical purposes, piperazine and its derivatives can be derivatized to enhance their detection. For example, reaction with dansyl chloride forms a stable, UV-active derivative, allowing for sensitive detection by HPLC. researchgate.netnih.gov Such derivatization strategies could potentially be applied to this compound or its transformation products. The formation of coordination polymers with metal ions is another important aspect of its derivatization, with applications in analytical chemistry for metal ion detection and separation.

Reaction TypeReagent ClassPotential ProductNotes
AlkylationAlkyl HalidesN-Alkyl Piperazine DerivativesExpected to be less facile than with unsubstituted piperazine due to reduced nitrogen nucleophilicity. mdpi.com
AcylationAcyl Halides, AnhydridesN-Acyl Piperazine DerivativesSimilar to alkylation, requires consideration of the reduced reactivity of the nitrogen atoms. ambeed.com
Derivatization for AnalysisDansyl ChlorideFluorescently Labeled DerivativesA common method for the analysis of piperazine-containing compounds. researchgate.netnih.gov
ComplexationMetal IonsCoordination PolymersUseful for metal detection and separation.

Redox Chemistry of the Dicarbothioic Acid Functional Groups

The dicarbothioic acid functional groups in this compound are susceptible to oxidation. The sulfur atoms in the C=S and S-H bonds are in a reduced state and can be oxidized by various oxidizing agents.

The oxidation of carboxylic acids typically leads to decarboxylation, removing the carboxyl carbon as carbon dioxide. libretexts.orgumn.edu In the case of dicarbothioic acids, oxidation can potentially lead to the formation of disulfides through the coupling of two thiyl radicals, or further oxidation of the sulfur atoms to form species such as sulfines, sulfenes, or sulfonic acids, depending on the oxidant and reaction conditions. The carbon atom of the dicarbothioic acid group is in a relatively high oxidation state and further oxidation could lead to its removal as carbon disulfide or other carbon-sulfur species.

The redox chemistry of dicarboxylic acids has been studied in various contexts, including their role in metabolism where they undergo β-oxidation. nih.govnih.govnih.gov While specific studies on the redox behavior of this compound are limited, the general principles of organic redox reactions suggest that the sulfur-containing functional groups would be the primary sites of oxidation. docbrown.info

Oxidation Pathways and Products

The oxidation of dithiocarbamic acids and their salts is a well-established transformation that typically leads to the formation of thiuram disulfides. In the case of this compound, the presence of two such functional groups allows for intramolecular oxidative coupling, leading to a cyclic disulfide structure.

A key oxidation product is a thiuram disulfide. The general oxidation reaction of dithiocarbamates involves a one-electron oxidation of two dithiocarbamate (B8719985) anions, which then couple to form a disulfide bond. This process can be achieved using various oxidizing agents. For piperazine-derived dithiocarbamates, this can result in the formation of a bicyclic structure. For instance, the oxidation of a related compound, N-benzyl piperazine dithiocarbamate, yields bis(N-benzyl piperazino) thiuram disulfide. researchgate.net

The electrochemical oxidation of dithiocarbamates at inert electrodes, such as carbon or platinum, typically proceeds via an irreversible one-electron step. researchgate.netnih.gov This process generates radical intermediates that can dimerize to form the corresponding thiuram disulfide. nih.gov At higher potentials, further oxidation of the disulfide can occur. nih.gov

The oxidation can be influenced by the presence of metal ions. Dithiocarbamates are known to form stable complexes with a variety of metals, and these complexes can exhibit their own distinct redox chemistry. researchgate.net

Table 1: Summary of Potential Oxidation Products of this compound

Oxidizing AgentPotential ProductStructural Feature
Mild Oxidants (e.g., I₂, H₂O₂)Intramolecularly cyclized thiuram disulfideBicyclic ring system with a disulfide bond
Electrochemical OxidationIntramolecularly cyclized thiuram disulfideBicyclic ring system with a disulfide bond
Stronger OxidantsFurther oxidation products (e.g., sulfinates, sulfonates)Cleavage of C-S or S-S bonds

Reduction Strategies and their Chemical Outcomes

The reduction of the oxidized form of this compound, the corresponding thiuram disulfide, would regenerate the dithiocarbamic acid. This redox cycle is a characteristic feature of the dithiocarbamate/thiuram disulfide system.

Common reduction methods for disulfides involve the use of reducing agents like sodium borohydride, thiols such as dithiothreitol (B142953) (DTT), or phosphines. The reduction of thiuram disulfides with thiols proceeds via a thiol-disulfide exchange mechanism. researchgate.net For example, the reaction of a thiuram disulfide with a thiol can yield a mixed disulfide and the corresponding dithiocarbamate. researchgate.net

The electrochemical reduction of dithiocarbamates is also possible, particularly at mercury electrodes where they form mercury complexes. researchgate.netnih.gov The reduction of piperazine-fused cyclic disulfides has been studied, demonstrating that these structures can be readily cleaved back to the corresponding dithiols. chemrxiv.org The rate and selectivity of this reduction can be influenced by the stereochemistry of the piperazine ring. chemrxiv.org

Table 2: Potential Reduction Strategies for the Oxidized Form of this compound

Reducing Agent/MethodExpected ProductReaction Type
Sodium borohydrideThis compoundNucleophilic cleavage of disulfide
Dithiothreitol (DTT)This compoundThiol-disulfide exchange
Electrochemical ReductionThis compoundElectron transfer

Mechanistic Investigations of Key Reaction Transformations

While specific mechanistic studies on the oxidation and reduction of this compound are not extensively documented in the reviewed literature, the mechanisms can be inferred from studies on analogous dithiocarbamate compounds.

The oxidation of dithiocarbamate anions to thiuram disulfides is generally accepted to proceed through a radical mechanism. A one-electron oxidation of the dithiocarbamate anion generates a dithiocarbamate radical. Two of these radicals then combine to form the thiuram disulfide. nih.gov

The acid-catalyzed decomposition of dithiocarbamic acids has been studied mechanistically. The decomposition of aryldithiocarbamates involves a rate-determining step of the dithiocarbamic acid species, and proton inventory studies are consistent with a proton transfer from sulfur to nitrogen through a water molecule to form a zwitterionic intermediate, which then undergoes C-N bond cleavage. researchgate.net

The mechanism of action of dithiocarbamates as inhibitors of certain enzymes is proposed to involve the oxidation of thiol groups within the enzyme by the corresponding dithiocarbamate disulfide, leading to the formation of a mixed disulfide and inactivation of the enzyme. acs.org This highlights the importance of the thiol-disulfide exchange in the biological activity of these compounds.

Theoretical studies on the Schmidt reaction of related compounds have been used to understand the influence of functional groups on reaction mechanisms and product ratios, suggesting that computational methods could be a valuable tool for investigating the reactivity of this compound. bham.ac.uk

Derivatives and Analogues of 1,4 Piperazinedicarbothioic Acid: Synthesis and Chemical Characteristics

N-Substituted and N,N'-Disubstituted Derivatives of 1,4-Piperazinedicarbothioic Acid

The functionalization of the nitrogen atoms in the piperazine (B1678402) ring is a primary strategy for modifying the molecule's properties. The synthesis of N-substituted and N,N'-disubstituted derivatives of this compound typically involves the reaction of a substituted piperazine with carbon disulfide.

The synthesis of N-aryl derivatives of piperazine dithiocarbamates has been demonstrated through a one-pot reaction. In a common method, a monosubstituted piperazine is treated with carbon disulfide in the presence of an N-arylacylamide. For instance, a series of piperazine-1-carbodithioates were synthesized from monosubstituted piperazine and various N-phenylacetamides in methanol (B129727) with sodium acetate. nih.gov This reaction proceeds under ultrasound conditions and produces the target compounds in moderate yields. nih.gov

The types of substituents on the aryl ring can be varied to produce a range of analogues. nih.gov For example, derivatives bearing 2-chlorophenyl, 2,4-dichlorophenyl, 3,4-dichlorophenyl, and 2,5-dimethoxyphenyl moieties have been successfully synthesized using this methodology. nih.gov The general scheme involves reacting 1-(methylsulfonyl)piperazine (B1332412) with an appropriate N-phenylacetamide and carbon disulfide. nih.gov

Table 1: Synthesis of N-Aryl Substituted Piperazine-1-carbodithioates

Compound ID Aryl Substituent Yield (%)
5a Phenyl 55-65%
5b 2-Chlorophenyl 55-65%
5d 3,4-Dichlorophenyl 55-65%
5h 2,5-Dimethoxyphenyl 55-65%
5j 3,4-Dimethylphenyl 55-65%

Data sourced from a study on piperazine-dithiocarbamate hybrids. nih.gov

Similarly, N-alkylation is a fundamental transformation. Broader synthetic strategies for N-substituted piperidines, which are analogous to piperazines, involve the acylation of the piperidine (B6355638) nitrogen with various acid chlorides, such as benzoyl chloride, adamantanoyl chloride, and diphenylacetyl chloride, to yield a diverse set of derivatives. nih.gov

The piperazine scaffold can be functionalized with a variety of heterocyclic moieties. One approach involves synthesizing conjugates where a heterocyclic ring is attached to the piperazine nitrogen. For example, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been designed and synthesized. rsc.org These syntheses highlight the modular nature of building complex molecules around the piperazine core. rsc.org

Another strategy involves the synthesis of 1,3,4-oxadiazoles, which can be prepared from N,N'-diacylhydrazines through cyclodehydration using reagents like phosphorus pentaoxide. mdpi.com These heterocyclic precursors can then be incorporated into larger molecular structures containing a piperazine ring.

C-Substituted Piperazine-Dicarbothioic Acid Analogues

While N-substitution is common, the structural diversity of piperazine-containing compounds is significantly expanded by functionalization at the carbon atoms of the ring. nih.govmdpi.com These methods provide access to complex architectures that are not achievable through N-substitution alone. nih.gov The subsequent conversion of these C-substituted piperazines into their dicarbothioic acid derivatives would yield a novel class of compounds.

Achieving regioselectivity in the functionalization of the piperazine ring is a significant synthetic challenge. Several modern catalytic methods have been developed to control the position of substitution.

An iridium-catalyzed [3+3] cycloaddition of easily prepared imines provides a direct and atom-economical route to C-substituted piperazines. nih.gov This method allows for the head-to-head coupling of imines, leading to the highly regio- and diastereoselective formation of 2,5-disubstituted piperazines. nih.gov The reaction demonstrates good functional group tolerance and proceeds under mild conditions. nih.gov

Another powerful strategy is the direct C-H functionalization of N-Boc protected piperazines. mdpi.com This can be achieved through direct lithiation, where a strong base like s-butyllithium is used to deprotonate a C-H bond adjacent to a nitrogen atom, followed by quenching with an electrophile. mdpi.com Photocatalysis has also emerged as a tool for α-C–H heteroarylation of piperazines, allowing for the coupling of various heteroarenes to the piperazine ring. encyclopedia.pub For related piperidine systems, catalyst and protecting group choice can direct C-H functionalization to the C2, C3, or C4 positions, showcasing a high degree of control. nih.gov

Table 2: Examples of C-Substituted Piperazines via Iridium Catalysis

Starting Imine (R group) Product Yield
2-Pyridyl 2,5-bis(2-pyridyl)piperazine Good
3-Pyridyl 2,5-bis(3-pyridyl)piperazine Good
4-Pyridyl 2,5-bis(4-pyridyl)piperazine Good
2-Furanyl 2,5-bis(2-furanyl)piperazine Very Good
2-Thiophenyl 2,5-bis(2-thiophenyl)piperazine Very Good

Data represents substrates used in the catalytic synthesis of C-substituted piperazines. nih.gov

The synthesis of chiral piperazines, particularly those with multiple stereocenters, is crucial for developing stereochemically defined molecules. Enantioselective synthesis of C-substituted piperazines can be achieved through several advanced methods.

One successful approach involves the asymmetric lithiation of N-Boc-protected piperazines. mdpi.com The use of a chiral ligand, such as (-)-sparteine (B7772259) or its surrogate, in conjunction with s-butyllithium, can direct the deprotonation and subsequent electrophilic quench to produce enantiopure α-substituted piperazines. mdpi.com

Furthermore, the iridium-catalyzed [3+3] cycloaddition mentioned previously is highly diastereoselective, producing a single, previously unreported diastereomer. nih.gov For related N-heterocycles, copper-catalyzed asymmetric cyclizative aminoboration has been developed to synthesize chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity, a strategy that could potentially be adapted for piperazine synthesis. researchgate.net A concise synthetic route starting from optically pure amino acids has also been developed to generate enantiopure 3-substituted piperazine-2-acetic acid esters. mdpi.com

Heterocyclic Ring-Fused Derivatives of this compound

Fusing the piperazine ring with other heterocyclic systems creates rigid, tricyclic structures with unique three-dimensional geometries. A novel series of fused tricyclic heterocycle piperazine derivatives has been developed as potential multireceptor ligands. nih.gov The synthetic strategies for these complex scaffolds involve multi-step sequences to construct the fused ring systems. The core piperazine can then, in principle, be converted to its dicarbothioic acid derivative. Analogous strategies have been employed for the synthesis of 5,6,7,8-tetrahydroindolizines from piperidine-based enaminones, demonstrating a viable route for fusing five-membered rings onto the piperidine (and by extension, piperazine) core. beilstein-journals.org

Pro-drug and Latent Form Strategies in Chemical Derivatization

The strategic chemical modification of a bioactive compound to generate a pro-drug or a latent form is a well-established approach in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties. For a molecule such as this compound, which possesses two dithiocarboxylic acid functional groups, these strategies can be pivotal in modulating properties like solubility, stability, and membrane permeability. The core principle of a pro-drug is to mask the active functional groups of a parent drug, rendering it temporarily inactive. This inactive form then undergoes a predictable chemical or enzymatic transformation in vivo to release the active parent drug at the desired site of action. Latentiation, a closely related concept, also involves creating a derivative that requires a specific activation trigger, which can be chemical, enzymatic, or even physical (e.g., light).

For this compound, the dithiocarbothioic acid moieties are the primary targets for such derivatization. These groups are inherently reactive and can be readily converted into various esters, amides, or other derivatives. The choice of the derivatizing agent is crucial as it dictates the stability of the resulting pro-drug and the mechanism of its conversion back to the active form.

Synthesis of Bioreversible Derivatives

The synthesis of bioreversible derivatives of this compound would likely focus on the modification of the dithiocarboxylic acid groups. A common and effective strategy for compounds containing carboxylic acids is esterification to enhance lipophilicity and improve membrane permeation. While dithiocarboxylic acids are less common in pharmaceuticals than their carboxylic acid counterparts, similar principles of pro-drug design can be applied.

One potential synthetic route to create ester pro-drugs of this compound would involve the reaction of the dithiocarboxylic acid with an appropriate alkyl or aryl halide. For instance, the reaction with a simple alkyl halide, such as methyl iodide, in the presence of a base would yield the corresponding methyl ester. To create more sophisticated pro-drugs, one could employ haloalkyl esters, such as a chloromethyl ester, which are known to be readily hydrolyzed by intracellular esterases.

Another approach could be the formation of S-acyl or S-carbamoyl derivatives. For example, reacting the dithiocarboxylic acid with an acyl chloride would produce an S-acyl derivative. These derivatives can be designed to have varying degrees of stability, depending on the nature of the acyl group.

The synthesis of amide derivatives is also a feasible strategy. The reaction of this compound with an amine in the presence of a suitable coupling agent could yield the corresponding dithiocarboxamide. A specific example from chemical supplier catalogs is the commercially available PIPERAZINE-1,4-DICARBOTHIOIC ACID BIS-ALLYLAMIDE sigmaaldrich.com. While the intended application of this compound is not specified, its structure demonstrates the feasibility of forming amide derivatives from the parent acid sigmaaldrich.com.

The table below outlines potential bioreversible derivatives of this compound and the general synthetic strategies that could be employed for their preparation.

Derivative TypeGeneral Synthetic StrategyPotential Activating Enzyme
Alkyl/Aryl DithioestersReaction with an alkyl or aryl halide in the presence of a base.Esterases
Acyloxymethyl DithioestersReaction with an acyloxymethyl halide.Esterases
S-Acyl DerivativesReaction with an acyl chloride or anhydride.Thioesterases
DithiocarboxamidesReaction with an amine using a coupling agent.Amidases

Research Findings on Related Structures

While direct research on pro-drug strategies for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds, particularly those containing a piperazine ring or dithiocarbamate (B8719985) functionalities.

Research on piperazine-containing drugs has often focused on modifying the piperazine nitrogens to improve pharmacokinetic properties. However, when a carboxylic acid functionality is present elsewhere in the molecule, esterification is a common pro-drug approach. For example, the synthesis of 3-substituted piperazine-2-acetic acid esters has been explored as a method to create derivatives of these compounds nih.gov. Similarly, the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester demonstrates a straightforward esterification of a carboxylic acid on a piperidine ring, a structure closely related to piperazine chemicalbook.com. These examples underscore the principle of masking a polar carboxylic acid group with an ester to potentially enhance membrane permeability, a strategy that could be extrapolated to the dithiocarboxylic acid groups of our target compound.

On the other hand, research into dithiocarbamate derivatives often highlights their synthesis and biological activities as standalone agents rather than as pro-drugs of other compounds. Dithiocarbamates themselves have been investigated for a range of biological effects nih.gov. The synthesis of dithiocarbamate derivatives is typically achieved by reacting a secondary amine with carbon disulfide, which is the reverse of the reaction that would be needed to release a parent amine from a dithiocarbamate pro-drug. However, the chemistry of dithiocarbamates is rich and allows for various modifications that could be exploited in a latentiation strategy.

The table below summarizes findings from related structures that could inform pro-drug design for this compound.

Compound ClassPro-drug/Derivatization StrategyKey FindingReference
Piperazine Acetic AcidsEsterificationConversion to esters is a viable synthetic route for derivatization. nih.gov
Piperidine Carboxylic AcidsMethyl EsterificationStraightforward synthesis of the methyl ester of a piperidine carboxylic acid. chemicalbook.com
DithiocarbamatesSynthesis of various derivativesDithiocarbamates exhibit a range of biological activities on their own. nih.gov

Coordination Chemistry of 1,4 Piperazinedicarbothioic Acid As a Ligand

Ligand Design Principles: Multidentate Binding Capabilities of 1,4-Piperazinedicarbothioic Acid

The unique structural arrangement of this compound, featuring a central piperazine (B1678402) ring flanked by two dithiocarbamate (B8719985) groups, underpins its diverse coordination behavior. This design allows it to act as a multidentate ligand, capable of bridging multiple metal centers to form a variety of complex architectures.

Nitrogen- and Sulfur-Donor Interactions with Metal Centers

The primary coordination sites of the this compound ligand are the sulfur atoms of the two dithiocarbamate moieties. Dithiocarbamates are well-established, versatile mono-anionic chelating ligands that form stable complexes with a wide array of transition metals, main group elements, lanthanides, and actinides. mdpi.com They are classified as soft ligands, exhibiting a strong affinity for soft metal ions. The coordination typically occurs in a bidentate fashion through the two sulfur atoms of each dithiocarbamate group, forming a four-membered chelate ring with the metal center. mdpi.comrsc.org This symmetrical chelation is a common binding mode. mdpi.com

Chelation Effects and Macrocyclic Considerations

The ability of each dithiocarbamate group to chelate to a metal center significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect. This effect is entropically driven; the formation of a chelate ring from a multidentate ligand leads to an increase in the number of free molecules in the system, resulting in a favorable positive entropy change.

While this compound is not a macrocyclic ligand itself, its bis-chelating nature allows it to form large, ring-like structures when coordinated to two or more metal centers, creating a pseudo-macrocyclic environment. The distance between the two dithiocarbamate groups, dictated by the piperazine spacer, is crucial in determining the size and shape of the resulting metallacycle. The principles of the macrocyclic effect, which describes the enhanced stability of complexes with cyclic ligands due to pre-organization, can be partially applied here. nih.gov The constrained nature of the piperazine linker pre-organizes the dithiocarbamate groups to some extent, facilitating the formation of binuclear or polynuclear complexes. researchgate.net The comparison between linear and macrocyclic dithiocarbamates has shown that the molecular architecture plays a significant role in their binding capabilities.

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with this compound typically involves the in-situ formation of the ligand followed by complexation with a metal salt. The ligand is commonly prepared from the reaction of piperazine with two equivalents of carbon disulfide in the presence of a base, such as an alkali hydroxide. mdpi.comiosrjournals.org

Preparation of Discrete Metal-Ligand Architectures

Discrete, or molecular, complexes are often formed when the stoichiometry of the metal and ligand, as well as the reaction conditions, are carefully controlled. Binuclear complexes are a common architecture, where the piperazine-1,4-bis(dithiocarbamate) ligand bridges two metal centers. For instance, binuclear cobalt(II) complexes of the type [Co₂(pipdtc)(aa)₂(H₂O)₄], where 'pipdtc' is the piperazine dithiocarbamate and 'aa' is an amino acid, have been synthesized. iosrjournals.org In these complexes, the piperazine dithiocarbamate acts as a bridging ligand, with each dithiocarbamate group chelating to a cobalt ion. iosrjournals.org Similarly, homodinuclear complexes of various transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been reported, where the ligand bridges two metal centers. researchgate.net

The synthesis of these discrete complexes is often achieved by reacting the pre-formed ligand or generating it in situ and then adding the metal salt in a suitable solvent. iosrjournals.org The choice of solvent and ancillary ligands can influence the final structure.

Formation of Extended Supramolecular Coordination Frameworks

The bifunctional nature of the this compound ligand makes it an excellent building block for the construction of coordination polymers and other extended supramolecular frameworks. By connecting multiple metal centers, the ligand can propagate a network in one, two, or three dimensions. The flexibility of the piperazine ring, which can exist in chair or boat conformations, adds another layer of structural diversity to these extended architectures.

The formation of these coordination polymers is a self-assembly process, driven by the coordination bonds between the metal ions and the ligand. The resulting topology of the network is influenced by the coordination geometry of the metal ion, the bridging mode of the ligand, and the presence of any guest molecules or counter-ions. While specific examples of coordination polymers based solely on this compound are not extensively detailed in the provided search results, the principles of crystal engineering with similar bridging ligands suggest that this ligand is well-suited for creating such extended structures. The use of related piperazine-based linkers has been shown to produce coordination polymers with various topologies.

Structural Elucidation of Coordination Compounds

The characterization of metal complexes of this compound relies on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) spectroscopy is a key tool for confirming the coordination of the dithiocarbamate group. A single, strong band in the region of 1000 cm⁻¹ for the ν(C-S) stretching vibration is indicative of a bidentate, symmetrically coordinated dithiocarbamate moiety. researchgate.net The ν(C-N) stretching frequency, typically appearing around 1400-1500 cm⁻¹, provides information about the electronic structure of the dithiocarbamate group.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to characterize the ligand and its complexes in solution, especially for diamagnetic metal complexes like those of Zn(II) and Cd(II).

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help to infer the coordination geometry of the metal center. For example, the d-d transitions in transition metal complexes can indicate a tetrahedral or square-planar environment. researchgate.net

Magnetic susceptibility measurements are employed to determine the magnetic properties of paramagnetic complexes, such as those of Co(II), Ni(II), and Cu(II), which can further support the proposed geometry of the coordination sphere. researchgate.net

Single-Crystal X-ray Diffraction Analysis

A notable example involves the synthesis and structural characterization of centrosymmetric Nickel(II) complexes derived from bis-(dithiocarbamato)piperazine. In a study, two Ni(II) complexes with the formulas {Ni(dppf)}₂{(L¹)}₂₂ (Ni-I) and {Ni(dppe)}₂{(L¹)}₂₂ (Ni-II), where L¹ is the disodium (B8443419) salt of piperazine-1,4-dicarbodithioic acid, were synthesized and their structures were determined by single-crystal X-ray diffraction. mdpi.com

The X-ray analyses of these complexes revealed centrosymmetric structures where each Ni(II) center adopts a distorted square planar geometry. The coordination sphere of each nickel atom is defined by two sulfur atoms from the dithiocarbamate ligand and two phosphorus atoms from the ancillary phosphine (B1218219) ligands (dppf or dppe). mdpi.com The piperazine ring in these complexes was found to adopt a chair conformation. mdpi.com

The key crystallographic data for these Ni(II) complexes are summarized in the table below.

ParameterNi-I {Ni(dppf)}₂{(L¹)}₂₂Ni-II {Ni(dppe)}₂{(L¹)}₂₂
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/nP-1
Ni-S1 Bond Length (Å)2.2220(6)2.193(3)
Ni-S2 Bond Length (Å)2.2052(6)2.207(3)
Data sourced from Centrosymmetric Nickel(II) Complexes Derived from Bis-(Dithiocarbamato)piperazine with 1,1′-Bis-(Diphenylphosphino)ferrocene and 1,2-Bis-(Diphenylphosphino)ethane as Ancillary Ligands: Syntheses, Crystal Structure and Computational Studies. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in complexes of this compound. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy each provide unique insights into the coordination environment.

Infrared (IR) Spectroscopy: The IR spectrum of the dithiocarbamate ligand and its metal complexes provides key information about the coordination mode. A significant feature in the IR spectra of dithiocarbamate complexes is the stretching vibration of the C-N bond of the thioureide group, ν(C-N). The position of this band is indicative of the partial double bond character of the C-N bond, which is influenced by the coordination of the sulfur atoms to the metal. researchgate.net For piperazine-pivoted homodinuclear transition metal dithiocarbamate complexes, the ν(C-N) band appears around 1488 cm⁻¹. researchgate.net Another important band is the C-S stretching vibration, ν(C-S), which is typically observed around 990-1000 cm⁻¹. researchgate.net The presence of a single strong ν(C-S) band suggests a symmetrical bidentate coordination of the dithiocarbamate groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic metal complexes. In the ¹H NMR spectra of piperazine-pivoted dithiocarbamate complexes, the protons of the piperazine ring are observed, and their chemical shifts can be influenced by complexation. For instance, in some reported complexes, the piperazine ring protons show signals that are not significantly shifted upon complexation, indicating that the coordination primarily occurs through the dithiocarbamate groups. researchgate.net For the Ni(II) complexes with bis-(dithiocarbamato)piperazine and phosphine ligands, ³¹P NMR is also used to confirm the coordination of the phosphorus atoms. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. Dithiocarbamate ligands themselves exhibit intense intraligand charge transfer bands in the UV region. Upon complexation, new bands corresponding to metal-to-ligand charge transfer (MLCT) and d-d transitions can appear. For piperazine-pivoted homodinuclear complexes, UV-Vis spectra, in conjunction with magnetic moment data, have been used to propose the geometry of the complexes, with tetrahedral geometry suggested for many and square-planar for Ni(II) and Cu(II) complexes. researchgate.net

The following table summarizes the key spectroscopic data for piperazine-based dithiocarbamate complexes.

Spectroscopic TechniqueKey SignatureInterpretation
Infrared (IR)ν(C-N) ~1488 cm⁻¹Partial double bond character of the C-N bond in the coordinated ligand.
Single ν(C-S) ~990-1000 cm⁻¹Symmetrical bidentate coordination of the dithiocarbamate group.
¹H NMRSignals of piperazine protonsConfirmation of the ligand backbone in the complex.
UV-VisibleCharge transfer and d-d bandsElucidation of the electronic structure and geometry of the metal center.
Data based on findings for piperazine-pivoted dithiocarbamate complexes. researchgate.net

Thermodynamic and Kinetic Aspects of Metal Complexation

The formation of metal complexes with this compound in solution is governed by thermodynamic and kinetic factors. These include the stability of the formed complexes, the rate at which they form and undergo ligand exchange, and the influence of solution conditions such as pH.

Stability Constants and Ligand Exchange Kinetics

Ligand exchange kinetics refers to the rate at which a ligand in a coordination complex is replaced by another ligand. Dithiocarbamate complexes are generally considered to be kinetically robust. The rate of ligand exchange can be influenced by several factors, including the nature of the metal ion, the entering and leaving ligands, and the solvent. The strong chelating nature of the piperazine-1,4-dicarbodithioate ligand, forming two five-membered chelate rings with a metal ion, is expected to contribute to the kinetic inertness of its complexes.

pH Dependence of Coordination Equilibria

The coordination of this compound to metal ions is highly dependent on the pH of the solution. The dithiocarbamate groups are the deprotonated forms of the dicarbothioic acid. Therefore, in acidic solutions, the ligand will be protonated, which can prevent or hinder its coordination to metal ions.

The general equilibrium for the deprotonation of a dithiocarbamic acid is as follows:

R₂NCS₂H ⇌ R₂NCS₂⁻ + H⁺

For this compound, there are two such acidic protons. The formation of stable metal complexes will, therefore, be favored in neutral to alkaline conditions where the dithiocarbamate anion is the predominant species. Potentiometric titrations are a common method to study these pH-dependent equilibria and to determine the pKa values of the ligand and the stability constants of the metal complexes. While specific pH-metric studies on this compound are not widely reported, studies on other piperazine derivatives and dithiocarbamates confirm the crucial role of pH in the complexation process.

Advanced Analytical and Spectroscopic Characterization Techniques for 1,4 Piperazinedicarbothioic Acid Systems

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight of 1,4-piperazinedicarbothioic acid derivatives and for elucidating their fragmentation patterns. Techniques such as electrospray ionization (ESI) and fast atom bombardment (FAB) are commonly employed.

For instance, the ESI-MS analysis of manganese(II) complexes with dithiocarbamate (B8719985) ligands, including those derived from piperazine (B1678402), has been used to confirm the formation of the expected metal complexes. mdpi.com In one study, the ESI-MS spectrum of a manganese complex, [Mn(S₂CN(CH₂CH₂OEt)₂)₂], showed a molecular ion peak [M]⁺ at m/z = 527.24, which corresponded well with the expected mass of 527.09 for the molecular formula C₁₈H₃₆N₂O₄S₂Mn. mdpi.com Similarly, HRMS has been instrumental in confirming the chemical formulas of newly synthesized methanesulfonyl-piperazine-based dithiocarbamates, where the observed molecular ion peaks matched the calculated values. nih.gov

FAB mass spectrometry has been particularly useful in ascertaining the formation of homodinuclear complexes of piperazine-pivoted dithiocarbamates, allowing for the proposal of probable fragmentation patterns. researchgate.net The fragmentation data provides valuable structural information, complementing other spectroscopic methods. For example, in the mass spectra of organotin(IV) dithiocarbamate complexes, the fragmentation patterns, which often show groups of peaks due to tin's isotopic distribution, have been thoroughly analyzed. researchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) NMR and solid-state NMR, is indispensable for the detailed structural elucidation of this compound and its derivatives.

¹H and ¹³C NMR spectroscopy are routinely used to characterize the organic framework of these molecules. In the ¹H NMR spectra of piperazine-based dithiocarbamates, signals corresponding to the piperazine ring protons and any substituent groups are observed. nih.govnih.gov For example, the ¹H NMR spectrum of piperazine itself shows a signal for its protons. chemicalbook.com In derivatives, the chemical shifts and coupling constants of the piperazine methylene (B1212753) protons provide information about their chemical environment and conformation. nih.gov The ¹³C NMR spectra are particularly informative for identifying the dithiocarbamate functional group, with the C=S carbon typically appearing at a low field (around 196.6–197.4 ppm). nih.gov

2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguous assignment of proton and carbon signals, especially in complex molecules. ipb.ptresearchgate.net These techniques help establish connectivity between different parts of the molecule and determine the relative stereochemistry. ipb.pt

Solid-state NMR is particularly valuable for characterizing polycrystalline or amorphous materials, such as metal complexes and polymers, where solution-state NMR is not feasible. High-resolution ¹³C and ¹⁵N solid-state CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectra have been successfully employed to study the structures of rare earth and bismuth(III) dithiocarbamate complexes. researchgate.netresearchgate.net These studies have revealed structural variations and the presence of non-equivalent ligand environments within the crystal lattice. researchgate.netresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides crucial information about the functional groups present in this compound and its derivatives.

FTIR spectroscopy is widely used to identify characteristic vibrational modes. For dithiocarbamates, key absorption bands include the ν(C-N) stretching vibration, typically found in the 1470–1520 cm⁻¹ region, and the ν(C-S) stretching vibration, which appears around 980–987 cm⁻¹. researchgate.net The position of the ν(C-N) band, often referred to as the "thioureide band," is particularly sensitive to the electronic structure and coordination mode of the dithiocarbamate ligand. nih.govacs.org For instance, in piperazine-based dithiocarbamate derivatives, the C=S stretching vibration is observed in the range of 1220–1225 cm⁻¹. nih.gov

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying symmetric vibrations. researchgate.netnih.gov Low-frequency Raman spectroscopy can probe the lattice vibrations and intermolecular interactions in the solid state, offering insights into the crystal packing and hydrogen bonding networks. nih.gov In the study of metal-organic frameworks, in-situ Raman spectroscopy has been used to confirm structural transitions. researchgate.net

The combination of FTIR and Raman spectroscopy, supported by theoretical calculations, allows for a comprehensive vibrational assignment and analysis of the fundamental modes of these compounds. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of their synthesis.

HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. It has been widely applied for the analysis of dithiocarbamate residues in various matrices. nih.govencyclopedia.pub Different HPLC methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, have been developed for the determination of individual dithiocarbamates. encyclopedia.pub

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile derivatives of dithiocarbamates. encyclopedia.pubnih.gov A common approach for dithiocarbamate analysis involves their acidic digestion to produce carbon disulfide (CS₂), which is then analyzed by GC. nih.goveurl-pesticides.euresearchgate.net This method allows for the determination of the total dithiocarbamate content. The purity of products and the progress of reactions can be monitored by thin-layer chromatography (TLC). nih.gov

Table 1: Chromatographic Methods for Dithiocarbamate Analysis

TechniqueDetectorApplicationReference
HPLCUVQuantification of ziram (B1684391) in spinach. encyclopedia.pub
GC-MSMass Spectrometry (SIM)Analysis of dithiocarbamate residues in spices. nih.gov
GCFlame Photometric (FPD)Analysis of dithiocarbamate residues in various matrices. researchgate.net
GCElectron Capture (ECD)Analysis of dithiocarbamate residues via CS₂. eurl-pesticides.eu

Thermal Analysis Techniques (e.g., TGA, DSC) for Stability and Phase Transitions of Derivatives and Polymers

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability, decomposition behavior, and phase transitions of this compound derivatives and polymers. netzsch.comyoutube.comnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. netzsch.com It is used to determine the decomposition temperatures and to study the thermal degradation pathways of compounds. researchgate.net For example, TGA of piperazine-pivoted homodinuclear complexes has shown a three-step decomposition pattern, with the final product being the metal sulfide (B99878). researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. netzsch.com DSC is used to determine melting points, glass transition temperatures, and to study phase transitions and curing processes in polymers. uvic.ca For piperazine-pivoted complexes, DSC has been used to investigate their thermal properties. researchgate.net The combination of TGA and DSC provides complementary information, aiding in the interpretation of thermal events. youtube.com

Table 2: Thermal Analysis Data for Selected Dithiocarbamate Systems

Compound/SystemTechniqueKey FindingReference
Piperazine pivoted homodinuclear complexesTGAThree-step decomposition, with metal sulfide as the end product. researchgate.net
Piperazine pivoted homodinuclear complexesDSCInvestigation of thermal properties. researchgate.net
Aliphatic polymer crosslinkerTGA/DSCShowed clean loss of N₂ upon heating and was not a likely explosive. uvic.ca

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional crystalline structure of this compound derivatives and their metal complexes.

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample and to assess its crystallinity. The PXRD patterns of newly synthesized bismuth(III) dithiocarbamate complexes were found to be in good agreement with the patterns calculated from their single-crystal structures. researchgate.net

Computational and Theoretical Studies on 1,4 Piperazinedicarbothioic Acid and Its Derivatives

Molecular Modeling and Conformational Analysis of the Piperazine (B1678402) Ring

The piperazine ring is a flexible six-membered heterocycle that can adopt several conformations, with the chair and boat forms being the most significant. researchgate.net Molecular modeling techniques are employed to determine the relative stability of these conformers and to understand how substitution affects the ring's geometry.

For the piperazine ring, the chair conformation is generally the most thermodynamically stable, being significantly lower in energy than the boat form. researchgate.net The presence of bulky substituents, such as the dicarbothioic acid groups in 1,4-piperazinedicarbothioic acid, influences the conformational preference. In substituted piperazines, the chair conformation typically remains preferred. thermofisher.com The orientation of the substituents (axial vs. equatorial) is a key factor. For N-substituted piperazines, temperature-dependent NMR spectroscopy has been used to study the conformational behavior, revealing that restricted rotation around the partial amide double bond and the interconversion of chair conformations shape the molecule's dynamic behavior. researchgate.net

Computational studies on various piperazine derivatives have shown that the specific nature and position of substituents can lead to different conformational preferences, which in turn affects their biological activity and interaction with receptors. nih.govacs.org For instance, in designing piperazine-based drugs, understanding the conformational landscape is crucial for predicting how the molecule will fit into a biological target's binding site. nih.gov

Table 1: Conformational Preferences of the Piperazine Ring

ConformationRelative Energy (kJ/mol)Key Features
Chair 0 (most stable)Staggered arrangement of all C-H and C-N bonds, minimizing torsional strain. researchgate.net
Boat ~17.2 kJ/mol higher than chairEclipsed bonds leading to significant torsional and steric strain. researchgate.net
Twist-Boat IntermediateA slightly more stable version of the boat form, relieving some torsional strain.

Note: Energy values can vary based on the specific derivative and computational method used.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular properties of this compound and its complexes. DFT provides a good balance between accuracy and computational cost for studying medium to large-sized molecules.

DFT calculations are used to analyze the electronic structure, including the distribution of electron density, molecular orbitals, and the nature of chemical bonds. For dithiocarbamates, the bonding within the NCS₂⁻ group is of particular interest. Resonance structures indicate delocalization of the nitrogen lone pair onto the sulfur atoms, giving the C-N bond partial double bond character and influencing the chelating ability of the ligand. wikipedia.org This delocalization stabilizes metal complexes across various oxidation states. wikipedia.orgnih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net In studies of piperazine derivatives, DFT calculations have shown that the formation of metal complexes significantly reduces the HOMO-LUMO gap compared to the free ligand, indicating increased reactivity or different electronic properties of the complex. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate charge transfer interactions within the molecule, for example, from the nitrogen lone pair to the antibonding orbitals of adjacent groups. researchgate.net

Table 2: Representative DFT-Calculated Electronic Properties for Piperazine Derivatives

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to electron-donating ability and ionization potential. researchgate.net
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to electron-accepting ability and electron affinity. researchgate.net
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Dipole Moment Measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Charges Distribution of atomic charges within the molecule.Helps identify electrophilic and nucleophilic sites. dntb.gov.ua

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure validation. For piperazine derivatives, theoretical ¹H and ¹³C NMR chemical shifts have been calculated using methods like B3LYP/6-311++G(d,p) and have shown very good agreement with experimental findings. researchgate.net

Vibrational frequencies from FT-IR and FT-Raman spectra can also be calculated and assigned based on the potential energy distribution (PED). For the piperazine ring, characteristic C-H, C-N, and C-C stretching vibrations, as well as CH₂ deformation modes, can be accurately predicted. researchgate.net For example, C-N stretching vibrations in piperazine are typically found in the 1199-1323 cm⁻¹ region. researchgate.net Such analyses confirm the molecular structure and provide insights into intermolecular interactions like hydrogen bonding.

DFT is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms by locating transition states. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net

For dithiocarbamates, DFT can model their reactivity in various chemical processes. For instance, studies on the reactivity of tungsten-sulfido dithiocarbamate (B8719985) complexes have used DFT to understand their behavior with hydride donors, which is relevant to mimicking enzyme active sites. nih.gov In the context of cycloaddition reactions involving piperazine derivatives, DFT calculations have been used to map out the reaction pathway, calculate energy barriers for transition states, and explain the observed product formation. acs.orgacs.org This predictive capability is crucial for designing new synthetic routes and understanding reaction outcomes.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a dynamic picture of intermolecular interactions. These simulations are particularly valuable for understanding how ligands like this compound interact with other molecules, such as metal ions or biological macromolecules. nih.govnih.gov

Structural studies have shown that eIF4A1, a DEAD-box helicase, undergoes significant conformational changes when binding to ATP, shifting from an "open" inactive state to a "closed" active state. nih.gov MD simulations can recreate this dynamic process, providing insight into the mechanics of protein function and how small molecules might inhibit it. nih.gov

Dithiocarbamates are renowned for their ability to form stable chelate complexes with a wide range of metal ions. nih.govsysrevpharm.orgnih.gov The two sulfur atoms of the dithiocarbamate group can bind to a metal center in a bidentate fashion, forming a stable four-membered ring. nih.govresearchgate.net this compound, with its two dithiocarbamate moieties, can act as a bridging ligand to form dinuclear or polynuclear metal complexes. researchgate.net

While experimental techniques like X-ray crystallography provide a static picture of these complexes, MD simulations can reveal the dynamics of their formation and behavior in solution. Simulations can model how the flexible piperazine linker allows the two dithiocarbamate ends to coordinate with one or more metal centers, the stability of these coordination bonds over time, and the influence of the solvent on the complex's structure. Such simulations are critical for understanding the chelation process and for designing effective metal-chelating agents.

Supramolecular Assembly Mechanisms

The architecture of this compound and its derivatives in the solid state is significantly influenced by supramolecular assembly, a process governed by non-covalent interactions. These interactions dictate the packing of molecules, leading to the formation of well-defined, extended structures. Computational and crystallographic studies on related dithiocarbamate and piperazine compounds provide insight into the mechanisms driving this self-assembly.

Studies on analogous systems reveal that weak intermolecular interactions can link molecules into linear polymeric chains. researchgate.net The interplay of various forces, including O–H···S, N–H···O, and even C–H···S hydrogen bonds, contributes to the stability of these supramolecular structures. researchgate.netresearchgate.netresearchgate.net For example, research on piperazine-1,4-diol, an analogue of piperazine, demonstrated its ability to form two-dimensional hydrogen-bonded layers when co-crystallized with various acids. rsc.org This contrasts with piperazine itself, which tends to form three-dimensional networks, highlighting how modification of the core structure can tune the resulting supramolecular assembly. rsc.org

The self-assembly process can result in various structural motifs. Depending on the solvent and the specific substituents on the piperazine or dithiocarbamate moieties, the assemblies can range from one-dimensional ribbons to two-dimensional sheets and even complex three-dimensional frameworks. researchgate.net In some cases, host-guest systems can form, where solvent molecules or other small molecules are encapsulated within channels created by the self-assembled acid molecules. nih.gov The dithiocarbamate group itself, with its NCS₂ core, contributes to the electronic properties and potential for π-interactions that can further stabilize these assemblies. researchgate.net

Interaction TypeParticipating GroupsResulting Supramolecular StructureReference
Hydrogen BondingN-H···O, O-H···S, C-H···S1D Chains, 2D Sheets, 3D Networks researchgate.netrsc.orgresearchgate.netresearchgate.net
Host-Guest InteractionsAcid-generated channels and aza moleculesEncapsulated Assemblies nih.gov
π-InteractionsNCS₂ coreStabilized Assemblies researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. researchgate.net This approach is invaluable for predicting the properties of new derivatives of this compound without the need for experimental synthesis and testing. researchgate.net QSPR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to create an equation that relates these descriptors to an observed property. nih.gov

For derivatives of piperazine, QSPR studies have been successfully applied to predict a range of activities and properties. nih.gov The process involves generating various molecular descriptors, which can be categorized as topological, electronic, steric, or thermodynamic. These descriptors quantify different aspects of the molecular structure. Statistical techniques such as multiple linear regression (MLR), principal component regression (PCR), and artificial neural networks (ANN) are then employed to develop the predictive model. nih.gov

A key aspect of QSPR is identifying the most relevant descriptors that influence a specific property. For example, in a 2D-QSAR study on aryl alkanol piperazine derivatives, descriptors related to atom-type counts (Atype_C_6), dipole moment (Dipole-mag), electronic state (S_sssCH), and shape (Jurs-PNSA-3) were found to be critical in predicting biological activity. nih.gov Similarly, quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment (μ), and molar volume (Vm) are frequently used in QSPR models for various applications, including corrosion inhibition. nih.gov

The predictive power of a QSPR model is evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov A robust model can then be used to screen virtual libraries of this compound derivatives to identify candidates with desired properties for targeted synthesis. This rational design approach significantly accelerates the discovery and optimization of new functional molecules. researchgate.netresearchgate.net

Descriptor TypeExample DescriptorProperty PredictedReference
ElectronicHOMO, LUMO, Dipole moment (μ)Antidepressant Activity, Corrosion Inhibition nih.govnih.gov
TopologicalAtom-type counts (Atype_C_6), Jurs-PNSA-35-Hydroxytryptamine (5-HT) Reuptake Inhibition nih.gov
Steric/ShapePrincipal Moments of Inertia (PMI-mag), Shadow-XZNoradrenaline (NA) Reuptake Inhibition nih.gov
PhysicochemicalLogP, Molar Volume (Vm)Lipophilicity, Corrosion Inhibition researchgate.netnih.gov

Emerging Research Areas and Future Perspectives for 1,4 Piperazinedicarbothioic Acid

Development of Novel Synthetic Routes with Improved Atom Economy

The traditional synthesis of dithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of a base. wikipedia.org For 1,4-piperazinedicarbothioic acid, this would involve the reaction of piperazine (B1678402) with two equivalents of carbon disulfide. While effective, this method can present challenges in terms of purification and the use of stoichiometric amounts of base.

Future research is likely to focus on developing more atom-economical and environmentally benign synthetic routes. One promising area is the use of microwave-assisted synthesis. A study on the synthesis of 1,4-dithiocarbonyl piperazines, a closely related class of compounds, demonstrated the effectiveness of microwave irradiation in solvent-free conditions, leading to high yields and reduced reaction times. scilit.com This approach could potentially be adapted for the synthesis of this compound, minimizing solvent waste and energy consumption.

Another avenue for improvement is the exploration of catalytic methods. While the uncatalyzed reaction is generally efficient, the use of catalysts could enhance reaction rates and selectivity, particularly in the synthesis of more complex derivatives.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Advantages Potential Challenges Relevance to Atom Economy
Conventional Synthesis Well-established, readily available starting materials.Use of stoichiometric base, potential for side products.Moderate
Microwave-Assisted Synthesis Rapid reaction times, often solvent-free, high yields.Requires specialized equipment, optimization of reaction conditions.High
Catalytic Synthesis Potential for lower reaction temperatures, higher selectivity.Catalyst development and screening required.High

Exploration of Advanced Materials Applications (e.g., functional polymers, supramolecular assemblies, catalysts)

The unique structure of this compound makes it an attractive building block for the creation of advanced materials.

Functional Polymers: The bifunctional nature of the molecule allows it to act as a cross-linking agent or a monomer in polymerization reactions. The dithiocarbamate (B8719985) groups can be utilized in "iniferter" (initiator-transfer agent-terminator) polymerization, a type of controlled radical polymerization, to produce polymers with well-defined architectures. The resulting polymers could have applications in areas such as drug delivery, coatings, and sensors. The piperazine ring can also be incorporated into polymer backbones to impart specific conformational properties.

Supramolecular Assemblies: The piperazine unit is a well-known component in the construction of supramolecular assemblies through hydrogen bonding and other non-covalent interactions. afasci.com The dithiocarbamate groups add another dimension to this, with their potential for coordination to metal ions and participation in other intermolecular forces. The self-assembly of this compound or its derivatives could lead to the formation of gels, liquid crystals, or porous frameworks with applications in separation science and catalysis.

Catalysts: Dithiocarbamate compounds have been investigated as ligands for catalytic applications. researchgate.net The ability of this compound to chelate to metal centers could be harnessed to create novel catalysts. The piperazine backbone can influence the steric and electronic environment of the metal center, potentially leading to catalysts with high activity and selectivity for a variety of organic transformations.

Design of Next-Generation Coordination Compounds with Tunable Properties

Dithiocarbamates are versatile ligands that form stable complexes with a wide range of transition metals. nih.gov The resulting coordination compounds exhibit diverse structures and properties, with applications in medicine, materials science, and agriculture. researchgate.netmdpi.com this compound, with its two dithiocarbamate moieties, can act as a bridging ligand to form coordination polymers or as a tetradentate chelating agent to a single metal center.

The ability to tune the properties of these coordination compounds by varying the metal ion is a key area for future research. For instance, complexes with late transition metals like gold or platinum could exhibit interesting photophysical or biological properties. The flexibility of the piperazine ring, which can adopt chair and boat conformations, can also influence the geometry and, consequently, the properties of the resulting metal complexes, as has been observed in coordination polymers of the related 1,4-piperazinedipropionic acid. rsc.org

Table 2: Potential Metal Complexes of this compound and Their Prospective Applications

Metal Ion Potential Coordination Geometry Prospective Applications
Copper(II)Square planar or distorted octahedralFungicides, catalysts
Zinc(II)Tetrahedral or octahedralVulcanization accelerators, sensors
Gold(III)Square planarAnticancer agents, photoluminescent materials
Platinum(II)Square planarAnticancer agents, catalysts
Iron(III)OctahedralMagnetic materials, redox-active polymers

Theoretical Prediction of Undiscovered Reactivity Patterns and Derivative Classes

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, guiding experimental work. nih.gov For this compound, theoretical studies could be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to map the electron density distribution and identify the most reactive sites in the molecule. This can help in predicting the outcomes of reactions and designing synthetic routes to new derivatives. For example, the nucleophilicity of the sulfur atoms and the basicity of the nitrogen atoms can be quantified to predict their reactivity towards various electrophiles.

Explore Derivative Classes: Computational screening of virtual libraries of derivatives of this compound can help identify candidates with desired properties. For instance, by computationally evaluating the binding affinity of different derivatives to a specific protein target, promising candidates for drug discovery can be prioritized for synthesis.

Understand Conformational Preferences: The conformational flexibility of the piperazine ring can be studied using molecular mechanics or molecular dynamics simulations. Understanding the energetic landscape of different conformers is crucial for designing molecules with specific shapes for applications in areas like host-guest chemistry and catalysis.

Role in High-Throughput Synthesis and Combinatorial Chemistry Libraries

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov This has led to its extensive use in the construction of combinatorial libraries for drug discovery. nih.gov this compound, as a bifunctional building block, is well-suited for this purpose.

The two dithiocarbamate groups can be readily functionalized with a variety of substituents, allowing for the rapid generation of a large and diverse library of compounds. This can be achieved using solid-phase synthesis techniques, where the piperazine core is attached to a solid support and then elaborated through sequential reactions. nih.gov The resulting libraries can then be screened in high-throughput assays to identify compounds with desired biological activities. The development of efficient methods for creating and screening libraries based on the this compound scaffold is a promising direction for future research.

Q & A

Q. What are the optimal synthetic routes for 1,4-piperazinedicarbothioic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves reacting piperazine derivatives with thiocarboxylic acid precursors under controlled conditions. For example, nucleophilic substitution or condensation reactions using reagents like thiocarbonyl chloride in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) can yield the target compound. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios (2:1 thiocarbonyl chloride to piperazine), and inert atmospheres (argon/nitrogen) to prevent oxidation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. Yield optimization may require iterative adjustments to solvent polarity and reaction time.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm the piperazine backbone and thiocarboxylic acid groups. Look for characteristic shifts: thiocarbonyl carbons appear at ~200 ppm in 13C^{13}C NMR, while piperazine protons resonate between 2.5–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ peak at 207.1 g/mol) and fragmentation patterns.
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should align with standards .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH Stability: Dissolve the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy or HPLC over 24–72 hours. Acidic conditions (pH < 3) may hydrolyze thiocarboxylic groups, while alkaline conditions (pH > 10) promote oxidation .
  • Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–4 weeks, analyzing periodically for precipitate or color changes .

Advanced Research Questions

Q. What catalytic roles does this compound play in transition-metal complexes, and how does ligand geometry influence reactivity?

Methodological Answer: The compound acts as a bidentate ligand, coordinating via sulfur and nitrogen atoms to metals like Cu(II) or Pd(II). To study geometry-reactivity relationships:

  • Synthesize complexes and characterize using X-ray crystallography or EXAFS to determine bond lengths/angles.
  • Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Square-planar complexes often show higher activity than octahedral ones due to steric accessibility .
  • Compare turnover numbers (TON) under identical conditions to quantify ligand effects.

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Optimize transition-state geometries for key reactions (e.g., nucleophilic substitution) to estimate activation energies .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., acetonitrile vs. water) to predict solubility or aggregation behavior. Pair simulations with experimental validation (e.g., dynamic light scattering) .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks: Replicate assays (e.g., enzyme inhibition) using standardized protocols (IC50 measurements, n ≥ 3).
  • Structural Variability: Compare substituent effects (e.g., methyl vs. phenyl groups) using SAR studies. For example, bulkier groups may reduce membrane permeability, explaining discrepancies in cellular uptake .
  • Data Harmonization: Apply meta-analysis tools to aggregate results across studies, controlling for variables like cell lines or assay conditions .

Methodological Guidance

What frameworks (e.g., FINER criteria) are recommended for formulating research questions on this compound?

Methodological Answer: Use the FINER framework to ensure questions are:

  • Feasible: Align with available resources (e.g., access to thiocarbonylation reagents).
  • Novel: Explore understudied areas like photodegradation mechanisms (e.g., S-O bond cleavage under UV light) .
  • Ethical: Avoid toxicity assumptions without in vitro cytotoxicity screening (e.g., MTT assays on HEK293 cells).
  • Relevant: Link to broader goals (e.g., developing metal-free catalysts) .

Q. How can researchers design experiments to resolve conflicting data on the compound’s photolytic behavior?

Methodological Answer:

  • Controlled Photolysis: Irradiate samples at 254 nm (matching ’s conditions) and analyze products via GC-MS or HPLC. Track pH changes to quantify acid generation .
  • Mechanistic Probes: Use radical traps (e.g., TEMPO) to confirm/refute free-radical pathways. Compare anaerobic vs. aerobic conditions to assess oxygen’s role .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.